molecular formula C16H16N2O3S2 B11126272 prop-2-enyl 8-methyl-4-oxo-6-thiophen-2-yl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

prop-2-enyl 8-methyl-4-oxo-6-thiophen-2-yl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11126272
M. Wt: 348.4 g/mol
InChI Key: BHVBNDGKICISCK-UHFFFAOYSA-N
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Description

Prop-2-enyl 8-methyl-4-oxo-6-thiophen-2-yl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a fused pyrimido-thiazine core. Its structure includes a thiophen-2-yl substituent at the 6-position, a methyl group at the 8-position, and a prop-2-enyl ester at the 7-position.

Properties

Molecular Formula

C16H16N2O3S2

Molecular Weight

348.4 g/mol

IUPAC Name

prop-2-enyl 8-methyl-4-oxo-6-thiophen-2-yl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C16H16N2O3S2/c1-3-7-21-15(20)13-10(2)17-16-18(12(19)6-9-23-16)14(13)11-5-4-8-22-11/h3-5,8,14H,1,6-7,9H2,2H3

InChI Key

BHVBNDGKICISCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=CS3)C(=O)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl 8-methyl-4-oxo-6-thiophen-2-yl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of thiophene-2-carboxaldehyde with appropriate amines and thiourea under controlled conditions to form the pyrimidine-thiazine core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 8-methyl-4-oxo-6-thiophen-2-yl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Prop-2-enyl 8-methyl-4-oxo-6-thiophen-2-yl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of prop-2-enyl 8-methyl-4-oxo-6-thiophen-2-yl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The primary structural distinction between the target compound and analogs lies in the substituent at the 6-position. Below is a comparative analysis:

Compound Name 6-Position Substituent 7-Position Group Molecular Weight (g/mol) Key Properties/Applications
Target Compound: Prop-2-enyl 8-methyl-4-oxo-6-thiophen-2-yl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate Thiophen-2-yl Prop-2-enyl ester ~408.4* Potential electrophilic reactivity; thiophene enhances π-electron delocalization
Allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-Methoxyphenyl Allyl ester 372.44 Improved solubility in polar solvents due to methoxy group
Prop-2-enyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 3-Ethoxy-4-propoxyphenyl Prop-2-enyl ester ~454.5* Enhanced lipophilicity; potential for membrane penetration
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Phenyl with trimethoxy Ethyl ester ~509.5* Crystalline stability; hydrogen-bonded networks observed via X-ray

*Calculated based on molecular formula.

Key Observations:
  • Thiophene vs.
  • Ester Reactivity : The prop-2-enyl ester may undergo hydrolysis or nucleophilic substitution more readily than ethyl or allyl esters due to steric and electronic factors .
  • Conformational Effects : X-ray studies of related compounds (e.g., ) reveal puckered pyrimidine rings, which influence hydrogen bonding and crystal packing. Thiophene’s smaller size compared to substituted phenyl groups may alter ring puckering .

Physicochemical Properties

  • Solubility : Thiophene’s lower polarity compared to methoxy-phenyl groups may reduce aqueous solubility but improve lipid membrane permeability .
  • Thermal Stability : Crystallographic data () indicate that bulky substituents (e.g., trimethoxybenzylidene) increase melting points via improved intermolecular interactions.

Biological Activity

Prop-2-enyl 8-methyl-4-oxo-6-thiophen-2-yl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent research findings.

The molecular formula of this compound is C19H21N3O3S2C_{19}H_{21}N_{3}O_{3}S_{2} with a molecular weight of 403.5 g/mol. The compound features a unique structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC19H21N3O3S2
Molecular Weight403.5 g/mol
IUPAC NameThis compound
InChI KeyDPCXIZSGNBCZHP-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The formation of the pyrimidine core and introduction of the thiophene ring are critical steps in the synthetic route.

Biological Activity

Recent studies have highlighted various biological activities associated with prop-2-enyl 8-methyl-4-oxo-6-thiophen-2-yl derivatives:

  • Anti-inflammatory Activity : Research indicates that compounds within this class exhibit significant anti-inflammatory effects. For instance, studies using the carrageenan-induced paw edema model in rats have shown varying degrees of inhibition (ranging from 3.7% to 39.1%) depending on the specific derivative tested .
  • Antimicrobial Properties : Some derivatives have demonstrated potent antimicrobial activity against a range of pathogens, suggesting their potential use in treating infections .
  • Antioxidant Effects : The compound has been reported to possess antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases .
  • Analgesic Effects : Certain derivatives have shown promise as analgesics in preclinical models, indicating their potential for pain management applications .
  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells .

Case Studies

Several case studies have investigated the biological activity of prop-2-enyl 8-methyl derivatives:

Case Study 1: Anti-inflammatory Evaluation

In a study assessing anti-inflammatory effects, various derivatives were tested on rats subjected to carrageenan-induced edema. The results indicated that specific structural modifications enhanced anti-inflammatory activity significantly.

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on different microbial strains revealed that certain derivatives exhibited substantial inhibitory effects, with minimum inhibitory concentrations (MICs) being determined for each strain.

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